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Cyanine5.5 maleimide (chloride)

Cat. No.: B12394201
M. Wt: 741.4 g/mol
InChI Key: VNFHENZPAYHJJQ-UHFFFAOYSA-N
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Description

Contextualization of Cyanine (B1664457) Dyes in Modern Fluorescent Probe Development

Cyanine dyes represent a versatile class of synthetic fluorescent molecules that have become indispensable tools in modern life sciences and diagnostics. interchim.fr Structurally, they consist of two nitrogen-containing heterocyclic groups linked by a polymethine chain. medchemexpress.com This structure allows for strong light absorption and emission, with the specific wavelengths being tunable by altering the length of the polymethine chain or the nature of the heterocyclic groups. medchemexpress.com Cyanine dyes are characterized by their high extinction coefficients, meaning they absorb light very efficiently, and many exhibit good water solubility and are relatively straightforward to synthesize. medchemexpress.com

In the development of fluorescent probes, cyanine dyes are highly valued for their applications in labeling a wide array of biological molecules, including proteins, peptides, and nucleic acids. researchgate.netaatbio.com Researchers have developed both symmetric and asymmetric cyanine dyes; asymmetric designs can offer improved properties such as larger Stokes shifts (the separation between absorption and emission peaks), which is advantageous for fluorescence imaging. bohrium.com Red-shifted and near-infrared (NIR) cyanine dyes, such as Cyanine5.5, are particularly in demand because they use lower-energy light that is less damaging to living cells and can penetrate deeper into biological tissues. interchim.frbohrium.com Their bright fluorescence and photostability make them suitable for a variety of techniques, including microscopy, flow cytometry, and in vivo imaging. aatbio.combohrium.com

Significance of Maleimide (B117702) Chemistry for Site-Specific Bioconjugation in Research Applications

Maleimide chemistry is a cornerstone of bioconjugation, providing a highly efficient and specific method for linking molecules to proteins and other biomolecules. axispharm.comnih.gov The key reaction involves the maleimide group and a thiol (also known as a sulfhydryl group), which is found in the amino acid cysteine. axispharm.comjove.com This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (typically at a pH between 6.5 and 7.5) to form a stable covalent bond (a thiosuccinimide). axispharm.com The high selectivity of the maleimide-thiol reaction is a major advantage, as it is approximately 1,000 times faster than the reaction with amines at a neutral pH, allowing for precise, site-specific labeling of cysteine residues on a protein. axispharm.com

This specificity is critical in research applications where the location of the label is important for maintaining the biological activity of the protein. jove.com For a protein to be labeled site-specifically, it often needs to be engineered to contain a single, accessible cysteine residue. jove.com Maleimide chemistry has been instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody to target cancer cells specifically. axispharm.comacs.org The ability to attach fluorophores, affinity tags, or other functional molecules with such precision has made maleimide-based bioconjugation an invaluable tool in proteomics, diagnostics, and various chemical biology investigations. axispharm.comacs.org

Overview of Cyanine5.5 Maleimide's Role in Contemporary Academic Investigations

Cyanine5.5 maleimide is a specialized chemical probe that combines the fluorescent properties of a near-infrared cyanine dye with the specific reactivity of a maleimide group. lumiprobe.comabcam.com This compound is designed as a thiol-reactive dye, enabling the selective labeling of sulfhydryl groups in proteins and peptides. lumiprobe.comabcam.com As an analog of the well-known Cy5.5® maleimide, it serves as a powerful tool for creating fluorescently-tagged biomolecules. abcam.com

The primary role of Cyanine5.5 maleimide in academic research is in bioimaging applications. lumiprobe.comabcam.com Its emission in the near-infrared spectrum (around 707 nm) is highly advantageous for imaging in complex biological systems, including living cells and tissues. broadpharm.com This is because longer wavelength light experiences less scattering and absorption by endogenous molecules like hemoglobin and water, resulting in lower background fluorescence and deeper tissue penetration. bohrium.com By conjugating Cyanine5.5 maleimide to a specific protein, researchers can track the protein's location, movement, and interactions within a biological system, providing critical insights into cellular processes and disease mechanisms.

Chemical and Spectral Properties of Cyanine5.5 Maleimide (Chloride)

The following table summarizes key properties of the compound. Data is compiled from various suppliers and public sources.

PropertyValueSource(s)
CAS Number 1593644-50-8 abcam.combroadpharm.com
Molecular Formula C₄₆H₄₉ClN₄O₃ abcam.combroadpharm.com
Molecular Weight 741.4 g/mol abcam.combroadpharm.com
Excitation Maximum (λex) ~673 nm broadpharm.com
Emission Maximum (λem) ~707 nm broadpharm.com
Extinction Coefficient ~209,000 M⁻¹cm⁻¹ broadpharm.comapexbt.com
Fluorescence Quantum Yield ~0.20 broadpharm.com
Solubility Soluble in DMSO, DMF, DCM broadpharm.com
Reactivity Selectively couples with thiol groups broadpharm.com

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H49ClN4O3 B12394201 Cyanine5.5 maleimide (chloride)

Properties

Molecular Formula

C46H49ClN4O3

Molecular Weight

741.4 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

InChI

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H

InChI Key

VNFHENZPAYHJJQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Origin of Product

United States

Chemical Reactivity and Bioconjugation Methodologies for Cyanine5.5 Maleimide

Thiol-Maleimide Click Chemistry: Fundamental Principles and Selectivity in Biological Systems

The reaction between a maleimide (B117702) and a thiol is a form of Michael addition, a type of "click" chemistry known for its high efficiency, selectivity, and rapid kinetics under mild, physiological conditions. nih.govaxispharm.com This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. nih.govaxispharm.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, another common nucleophilic group in biomolecules. axispharm.com This high selectivity is attributed to the strong nucleophilicity of the thiolate anion (the deprotonated form of a thiol group), which readily attacks the electron-deficient double bond of the maleimide ring. nih.gov

The specificity of the thiol-maleimide reaction makes it a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), labeling proteins for proteomic studies, and functionalizing surfaces for biosensing applications. axispharm.com The resulting thiosuccinimide bond is generally stable, although it can be subject to a retro-Michael reaction, which can be either a drawback or a feature depending on the application, such as in the design of cleavable linkers for drug delivery. nih.gov

Strategies for Controlled Thiol Group Generation and Exposure on Target Biomolecules

The success of labeling with Cyanine5.5 maleimide hinges on the availability of free thiol groups on the target biomolecule. Since many proteins have their cysteine residues involved in disulfide bonds, which are unreactive with maleimides, strategies to generate or expose these reactive groups are often necessary. tocris.comwindows.net

Genetic or Chemical Introduction of Cysteine Residues

An alternative to relying on native cysteine residues is to introduce them at specific sites on a biomolecule. This provides greater control over the location and stoichiometry of labeling.

Genetic Introduction: Site-directed mutagenesis is a powerful technique to introduce cysteine residues at desired locations within a protein's amino acid sequence. mdpi.com This is particularly useful when native cysteines are absent or located in regions where labeling would be disruptive to the protein's function. The low natural abundance of surface-exposed cysteines makes this a highly effective strategy for site-specific modification. mdpi.comucl.ac.uk

Chemical Introduction: It is also possible to chemically modify other amino acid residues to introduce thiol groups. For instance, primary amines on lysine (B10760008) residues can be modified with reagents that introduce a thiol group, although this approach is less common than genetic methods for site-specific labeling.

Optimization of Reaction Conditions for Efficient Cyanine5.5 Maleimide Conjugation

The efficiency of the conjugation reaction between Cyanine5.5 maleimide and a thiolated biomolecule is influenced by several factors, including pH, buffer composition, and the solvent system. nih.govrsc.org

Solvent System Optimization for Enhanced Conjugation Efficiency

The choice of solvent can also impact the efficiency of the conjugation reaction. rsc.org

Post-Conjugation Purification Techniques for Cyanine5.5 Maleimide Bioconjugates

Following the conjugation reaction, it is essential to remove the unreacted, free Cyanine5.5 maleimide from the labeled biomolecule to ensure the accuracy of downstream applications. jenabioscience.com

Size-Exclusion Chromatography and Dialysis Methodologies

Size-Exclusion Chromatography (SEC), also known as gel filtration, is a widely used method for separating the labeled protein from the much smaller, free dye molecules. aatbio.comresearchgate.net Columns packed with resins like Sephadex G-25 are effective for this purpose. aatbio.comaatbio.com The reaction mixture is loaded onto the column, and as the buffer carries the mixture through the resin, the larger dye-protein conjugates elute first, while the smaller, free dye molecules are retained longer and elute later. aatbio.comaatbio.comsinobiological.com Fractions are collected and those containing the purified conjugate are pooled. aatbio.com

Dialysis is another common and straightforward method for purification. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the small, unbound dye molecules to pass through the membrane into a larger volume of buffer, while retaining the much larger, labeled biomolecule. jenabioscience.comabcam.comabcam.comassaygenie.com The dialysis buffer is typically changed several times to ensure complete removal of the free dye. medchemexpress.com

TechniquePrincipleCommon Resin/MembraneSource(s)
Size-Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute faster.Sephadex G-25 aatbio.comaatbio.com
Dialysis Separation based on differential diffusion across a semi-permeable membrane.MWCO membranes (e.g., 10 kDa) jenabioscience.comabcam.com

Advanced Chromatographic Separation of Labeled Species

In some instances, the conjugation reaction can result in a heterogeneous mixture containing unlabeled protein, protein with one dye molecule, and protein with multiple dye molecules. More advanced chromatographic techniques can be employed to separate these different species.

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. proteogenix.sciencebitesizebio.com The charge of a protein can be altered by the conjugation of a charged dye molecule like sulfo-Cyanine5.5, which contains negatively charged sulfonate groups. axispharm.comlumiprobe.com By carefully selecting the pH and ionic strength of the buffer, different labeled species (e.g., DOL=1, DOL=2) can be resolved from each other and from the unlabeled protein. sinobiological.comproteogenix.science Depending on the protein's isoelectric point (pI) and the buffer pH, either anion-exchange (for negatively charged proteins) or cation-exchange (for positively charged proteins) chromatography can be used. bitesizebio.com

Advanced Spectroscopic and Photophysical Characteristics of Cyanine5.5 Maleimide Probes

Near-Infrared Spectral Profile and its Advantages in Biological Imaging Applications

The near-infrared (NIR) spectral profile of Cyanine5.5 maleimide (B117702) offers distinct advantages for biological imaging, primarily due to the reduced interference from biological samples in this region of the electromagnetic spectrum. Biological tissues exhibit lower autofluorescence and less light scattering at NIR wavelengths (typically 700-900 nm), which leads to improved signal-to-noise ratios and deeper tissue penetration compared to imaging with visible light. This allows for clearer visualization of structures and processes within living organisms.

The excitation and emission maxima of Cyanine5.5 maleimide are key to its effectiveness in deep tissue imaging. Light in the NIR region can penetrate tissues more effectively than visible light, enabling the visualization of biological processes at greater depths. The specific excitation and emission wavelengths of Cyanine5.5 maleimide are well-suited for this purpose, falling within the NIR window where absorption by endogenous molecules like hemoglobin and water is minimized. This results in enhanced image contrast and sensitivity for in-vivo imaging applications.

PropertyWavelength (nm)
Excitation Maximum~684
Emission Maximum~710

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Cyanine5.5 maleimide exhibits a high molar extinction coefficient, which signifies its efficiency in absorbing photons at its excitation wavelength. This high absorptivity contributes significantly to its brightness, making it a sensitive probe for detecting low-abundance targets in research settings. The maleimide functional group allows for its covalent attachment to thiol groups on proteins and other biomolecules, enabling the specific labeling of targets of interest. antibodies.comvectorlabs.com

PropertyValue
Molar Extinction Coefficient (ε)~198,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.2

Note: These values can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules.

Photostability and Photobleaching Mitigation Strategies in Research Settings

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for fluorescence imaging, particularly for applications requiring long-term or repeated measurements. Cyanine (B1664457) dyes, including Cyanine5.5, are susceptible to photobleaching, which is the irreversible destruction of the fluorophore, leading to a loss of signal.

The primary mechanism of photodegradation for cyanine dyes involves photo-oxidation. Upon excitation, the dye molecule can transition to a long-lived triplet state. This triplet state dye can then interact with molecular oxygen to generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). acs.orgresearchgate.net Singlet oxygen is a highly reactive chemical species that can then attack the polymethine chain of the cyanine dye, leading to its cleavage and the loss of fluorescence. The rate of this photodegradation is often dependent on the concentration of oxygen in the local environment. nih.gov

To address the issue of photobleaching, various mitigation strategies have been developed. One effective approach is the covalent conjugation of the cyanine dye to photostabilizing agents. Molecules such as cyclooctatetraene (B1213319) (COT), nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog) have been shown to significantly enhance the photostability of cyanine dyes when covalently linked. nih.govresearchgate.net These stabilizers can act as triplet state quenchers, reducing the lifetime of the dye's triplet state and thereby minimizing the production of singlet oxygen. researchgate.net This intramolecular photostabilization strategy creates a high local concentration of the protective agent around the fluorophore, leading to improved brightness and photostability for demanding imaging applications. researchgate.net

Environmental Factors Influencing Probe Photostability in Assays

The photostability of Cyanine5.5 maleimide probes is a critical parameter for ensuring the reliability and reproducibility of fluorescence-based assays. Several environmental factors can influence the dye's stability and performance. Cyanine dyes are generally known for their photostability, but their performance is not entirely independent of the experimental conditions. aatbio.comaatbio.com

Key factors that affect the stability of Cyanine5.5 maleimide include pH, light exposure, temperature, and the solvent environment. Cyanine dyes are versatile and can typically tolerate a pH range of 3 to 10, making them suitable for a variety of biological applications. aatbio.comaatbio.com However, prolonged exposure to light can lead to photobleaching, which necessitates that the dye and its conjugates be stored in the dark. lumiprobe.comabcam.com Storage conditions are crucial; the compound should be kept at -20°C and under desiccating conditions to prevent degradation. lumiprobe.comabcam.com The choice of solvent also plays a role, as extended storage of the dye in stock solutions like DMSO may reduce its reactive activity over time. aatbio.com

Table 1: Influence of Environmental Factors on Cyanine5.5 Maleimide Stability

Factor Influence on Stability Recommendations
pH Stable within a range of 3-10. aatbio.comaatbio.com Maintain pH within the recommended range for optimal fluorescence.
Light Sensitive to prolonged exposure, leading to photobleaching. abcam.com Store in the dark and minimize light exposure during experiments. lumiprobe.comabcam.com
Temperature Long-term stability requires low temperatures. lumiprobe.com Store at -20°C for long-term preservation. lumiprobe.comabcam.com
Solvent Extended storage in solvents like DMSO can reduce dye activity. aatbio.com Prepare fresh stock solutions or use promptly after preparation. aatbio.com

| Moisture | Susceptible to degradation in the presence of moisture. | Store under desiccating conditions. lumiprobe.com |

Self-Quenching and Aggregation Phenomena of Cyanine5.5 Maleimide Conjugates

The aggregation of cyanine dyes is often driven by hydrophobic interactions and π-π stacking between the aromatic structures of the dye molecules. nih.govresearchgate.net This clustering results in significant quenching, which can be as high as 90%, thereby lowering the brightness of the fluorescent probe. nih.gov Research has shown that encapsulating Cyanine5.5 derivatives at high concentrations within liposomes leads to profound fluorescence self-quenching. rsc.org Upon release and dilution, a dramatic 60 to 100-fold enhancement in fluorescence can be observed, highlighting the severity of concentration-dependent quenching. rsc.org

H-Aggregation and its Impact on Fluorescence Efficiency

A primary mechanism behind the self-quenching of Cyanine5.5 is the formation of "H-aggregates". nih.govresearchgate.net H-aggregates are dimers or larger aggregates of dye molecules stacked in a parallel, plane-to-plane fashion. nih.gov This specific arrangement leads to strong excitonic coupling between the transition dipole moments of the monomers.

The formation of H-aggregates has a distinct spectroscopic signature: a hypsochromic shift (blue shift) in the absorption spectrum. nih.govresearchgate.net This new absorption band, often appearing as a shoulder on the blue side of the monomer absorption peak, is characteristic of H-dimer formation. researchgate.net Crucially, H-aggregates are typically non-fluorescent or exhibit very weak fluorescence emission. researchgate.netresearchgate.net The energy absorbed by these aggregates is dissipated primarily through non-radiative pathways, leading to a significant loss of fluorescence efficiency. nih.gov Therefore, the presence of H-aggregates is directly linked to the self-quenching observed in multi-labeled biomolecules. researchgate.net

Concentration-Dependent Spectral Shifts and Fluorescence Quenching

The phenomena of spectral shifts and fluorescence quenching in Cyanine5.5 maleimide conjugates are strongly dependent on the local concentration of the dye. As the dye-to-protein labeling ratio increases, the probability of dye molecules being in close proximity rises, promoting aggregation. researchgate.netcambridge.org

This concentration-dependent aggregation is directly observable in the absorption spectra. Studies on Cy5, a close analog, have shown that large dye-to-protein ratios result in a significant hypsochromic shift, which is attributed to the formation of aggregates. cambridge.org Similarly, for Cy5.5, an increase in the dye-to-biomolecule ratio leads to a more prominent hypsochromic shoulder in the absorption spectrum, indicative of increased H-aggregation. researchgate.net This spectral shift is coupled with a corresponding decrease in fluorescence intensity, confirming that the aggregation process is the cause of the quenching. nih.govresearchgate.net The relationship between concentration, aggregation, and quenching underscores the importance of optimizing labeling ratios to minimize self-quenching and maximize the brightness of Cyanine5.5-based probes. aatbio.com

| H-Aggregation | Hypsochromic (blue) shift in the absorption spectrum. nih.govresearchgate.net | Strong fluorescence quenching; H-aggregates are largely non-fluorescent. researchgate.net | π-π stacking of dye molecules in a parallel arrangement. nih.gov |

Rational Design and Synthesis of Advanced Cyanine5.5 Maleimide Derivatives

Modular Synthetic Approaches for Functional Group Incorporation

A modular synthetic strategy offers a significant advantage in the creation of diverse Cy5.5 maleimide (B117702) derivatives. nih.govresearchgate.net This approach involves a stepwise construction where different functional components can be introduced in a controlled manner, often in the final steps of the synthesis. nih.govresearchgate.net This preserves the integrity of sensitive functional groups that might not withstand the harsh conditions, such as high temperatures, required in earlier stages of traditional cyanine (B1664457) dye synthesis. nih.govacs.org

The conventional method for preparing cyanine dyes involves the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. nih.govacs.org However, the N-alkylation step to form the aza-heterocycle salt often requires high temperatures, which can lead to the degradation of delicate functional groups. nih.govacs.org To circumvent this, a modular approach begins with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. nih.govacs.org This key intermediate allows for the subsequent attachment of various functionalities. nih.gov

A general pathway for a modular synthesis of heterobifunctional Cy5.5 dyes is outlined below:

Indolium derivative formation : Starting with an indolenine derivative. nih.gov

Hemicyanine formation : Reaction with a polyene-chain precursor. nih.gov

Cyanine5.5 dye formation : Condensation with a second, different indolium derivative. nih.gov

Functional group attachment : Introduction of the desired functionalities in the final step. nih.gov

This method not only protects sensitive groups but also simplifies purification, as chromatographic separation can be deferred until the final stage. nih.govresearchgate.net The pH- and functional group-dependent solubility of the asymmetric cyanine dyes can be leveraged for an optimized workup, facilitating the removal of excess reagents and byproducts through aqueous extraction. nih.govacs.org

Strategies for Creating Heterobifunctional Cyanine5.5 Maleimide Probes

Heterobifunctional probes contain two different reactive groups, enabling the linkage of two distinct molecules. In the context of Cy5.5 maleimide, this allows for the simultaneous attachment to a biomolecule (via the maleimide group reacting with a thiol) and another molecule of interest. acs.org

A common strategy involves creating a Cy5.5 dye that incorporates a ligand for a specific protein tag, such as a haloalkane for the HaloTag or benzylguanine for the SNAP-tag, along with another reactive functional group. nih.govacs.org This second group can be an NHS ester for reacting with amines, or a group suitable for bioorthogonal click chemistry. acs.org

The synthesis of such probes often follows the modular approach described previously. nih.govacs.org For instance, a carboxy-indolium derivative can be modified by attaching a haloalkane. nih.gov This functionalized indolium is then reacted to form the asymmetric cyanine dye. The carboxylic acid group on the other end of the dye can then be activated to react with a molecule containing a maleimide group, or the maleimide can be introduced through other chemical modifications. nih.gov

The purification of these heterobifunctional dyes can be challenging due to the differing polarities of the functional groups. nih.gov For example, a highly polar O6-benzylguanine derivative may have limited solubility in organic solvents that are immiscible with water, making aqueous workup difficult. nih.gov Therefore, careful optimization of reaction and purification conditions is crucial for successful synthesis. nih.gov

Impact of Chemical Substituents on Photophysical Properties and Intermolecular Interactions

The chemical structure of the Cy5.5 core can be systematically altered to fine-tune its properties for specific applications. Introducing various substituents onto the indole (B1671886) rings of the cyanine dye can have a profound impact on its photophysical characteristics and how it interacts with its environment. researchgate.netmdpi.com

Tuning of Hydrophobicity and Hydrophilicity

The solubility of Cy5.5 maleimide can be precisely controlled by the addition of specific chemical groups. researchgate.netacs.org Introducing hydrophilic substituents, such as sulfonate groups (SO3-), significantly enhances the water solubility of the dye. researchgate.netlumiprobe.com This is particularly beneficial for labeling proteins and other biomolecules in aqueous buffers, as it prevents aggregation and improves labeling efficiency. lumiprobe.comibiantech.com For instance, sulfo-Cyanine5.5, which contains four sulfo groups, is highly water-soluble and ideal for labeling sensitive proteins. lumiprobe.com

Conversely, the introduction of hydrophobic groups can be used to modulate the dye's interaction with lipid membranes or other nonpolar environments. acs.org Density functional theory (DFT) calculations have shown that adding pairs of electron-withdrawing substituents can lead to more negative solvation energies in water, making the dye more hydrophilic. mdpi.comresearchgate.netnih.gov

Table 1: Effect of Substituents on Cy5 Properties

Substituent Type Effect on Solubility in Water Reference
Sulfonate (SO3-) Increased hydrophilicity researchgate.netlumiprobe.com

This table is generated based on the provided text and offers an interactive way to explore the data.

Influence on Dye-Dye Interactions in Structured Environments

In organized assemblies, such as on the surface of proteins or within DNA nanostructures, the interactions between adjacent Cy5.5 dyes become significant. These interactions can lead to changes in the photophysical properties, including quenching or shifting of the fluorescence emission. researchgate.net

The tendency for dye stacking can be influenced by the substituents on the cyanine core. researchgate.net For example, the introduction of sulfonates has been shown to reduce the stacking tendency of Cy5 dyes. researchgate.net Theoretical calculations suggest that modifying Cy5 with substituent groups that alter hydrophobicity and hydrophilicity can augment its ability to engage in delocalized excitonic coupling when placed on DNA scaffolds. acs.org The addition of substituent pairs can influence the static dipole properties of the dye, which in turn affects the two-body exciton (B1674681) interaction energy between dyes. mdpi.com

Integration of Cyanine5.5 Maleimide into Complex Supramolecular Architectures

The unique properties of Cy5.5 maleimide make it a valuable component for building complex, functional supramolecular systems. Its ability to be precisely positioned within these architectures allows for the study of biological processes at the nanoscale.

DNA Nanostructures and Oligonucleotide Scaffolds

DNA nanotechnology provides a powerful platform for the precise arrangement of molecules, and Cy5.5 maleimide is frequently used as a fluorescent reporter in these systems. acs.orgnih.gov By attaching the dye to specific locations on DNA strands, researchers can construct intricate nanostructures with defined geometries and functionalities. nih.gov

The maleimide group allows for the covalent attachment of the dye to thiol-modified oligonucleotides, which can then be assembled into larger DNA origami structures or other nanoconstructs. nih.gov These fluorescently labeled DNA nanostructures are used in a variety of applications, including cellular imaging and as dynamic molecular devices. mpg.denih.gov

The choice of fluorophore and its attachment chemistry can influence the behavior of dynamic DNA nanostructures. mpg.de The interaction of the cyanine dye with the DNA bases can affect the conformational flexibility of the DNA scaffold. mpg.deresearchgate.net For instance, Cy5 attached to the 5' end of a DNA duplex can stack on the terminal base pair, which stabilizes the duplex. researchgate.net

The integration of Cy5.5 maleimide into DNA nanostructures has enabled detailed studies of their interactions with cells, including their uptake, intracellular trafficking, and fate. nih.govnih.gov However, it is important to note that the fluorescence signal observed may not always correspond to the intact DNA structure, as degradation in cellular environments can release the fluorescent dye. nih.gov

Table 2: List of Compounds

Compound Name
Cyanine5.5 maleimide (chloride)
Cyanine5
sulfo-Cyanine5.5
O6-benzylguanine
Cyanine3
Melphalan
TCEP
DTT
TRITC
SulfoRhodamine 101
FluoProbes547H
FluoProbes594
FluoProbes647H
FluoProbes682
FluoProbes752
FluoProbes800
4-methoxyphenylhydrazine hydrochloride
3-methyl-2-butanone
5-methoxyindole
3-(maleimido)propionic acid N-hydroxysuccinimide ester

Polymeric Nanoparticles and Biocompatible Copolymers

The integration of Cyanine5.5 maleimide into polymeric nanoparticles (NPs) represents a significant advancement in the development of fluorescent nanoprobes for bioimaging and diagnostics. The rational design of these systems hinges on the selection of appropriate biocompatible polymers and the strategic use of the maleimide's specific reactivity to create stable, brightly fluorescent nanostructures.

Biocompatible and biodegradable copolymers, particularly amphiphilic block copolymers, are the foundational materials for these nanoparticles. Copolymers such as poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG) are frequently employed due to their excellent safety profile and approval for clinical use. The hydrophobic PLGA block forms the core of the nanoparticle, suitable for encapsulating therapeutic agents, while the hydrophilic PEG block forms a protective outer shell that enhances stability, reduces non-specific protein adsorption, and prolongs circulation time in vivo.

The synthesis strategy for labeling these copolymers with Cyanine5.5 maleimide typically involves a "click" chemistry approach, leveraging the highly specific and efficient reaction between a maleimide group and a sulfhydryl (thiol) group. This process can be approached in two primary ways:

Pre-functionalization of the Copolymer: A thiol-terminated block copolymer (e.g., PLGA-PEG-SH) is first synthesized. This functionalized polymer is then reacted with Cyanine5.5 maleimide in a suitable organic solvent like dimethylformamide (DMF). The maleimide group on the dye selectively couples with the terminal thiol group on the copolymer chain, forming a stable thioether bond. The resulting fluorescently-labeled copolymer (PLGA-PEG-Cy5.5) is then purified to remove any unreacted dye.

Post-formation Surface Modification: Alternatively, nanoparticles are first formed using a copolymer that includes a reactive group that can be converted to a thiol. For instance, nanoparticles can be assembled from PLGA-PEG copolymers, and their surface can then be chemically modified to introduce thiol groups. These thiol-functionalized nanoparticles are subsequently incubated with Cyanine5.5 maleimide to achieve surface labeling.

Once the fluorescent copolymer is synthesized, it can be self-assembled into nanoparticles using techniques like nanoprecipitation. In this method, the PLGA-PEG-Cy5.5 copolymer is dissolved in a water-miscible organic solvent and then added dropwise to an aqueous solution under stirring. The hydrophobic PLGA blocks collapse to form the core of the NP, sequestering the covalently linked Cyanine5.5 dye, while the hydrophilic PEG blocks arrange on the surface. This process yields well-defined, core-shell nanoparticles with a high density of fluorescent dye, making them exceptionally bright and suitable for sensitive imaging applications. rsc.orgnih.gov

The near-infrared (NIR) emission of Cyanine5.5 is particularly advantageous for in vivo imaging, as light in this spectral region can penetrate tissues more deeply with reduced background autofluorescence. abcam.comlumiprobe.com Research has demonstrated the use of Cyanine5.5-labeled PLGA nanoparticles for tracking drug delivery vehicles in glioblastoma models, showcasing their utility in preclinical cancer research.

Below is a table detailing the typical characteristics of nanoparticles synthesized using this approach.

Table 1: Representative Characteristics of Cyanine5.5-Labeled Polymeric Nanoparticles

ParameterDescriptionTypical ValueReference
Core PolymerThe primary biocompatible polymer forming the nanoparticle matrix.PLGA-PEG researchgate.net
FluorophoreThe conjugated near-infrared dye for imaging.Cyanine5.5 maleimide abcam.com
Synthesis MethodTechnique used to form the nanoparticles from the copolymer.Nanoprecipitation or Emulsion-based methods nih.gov
Mean Particle Size (Diameter)The average hydrodynamic diameter of the nanoparticles.~100-200 nm
Excitation Maximum (λex)The peak wavelength of light absorbed by the dye.~675 nm
Emission Maximum (λem)The peak wavelength of fluorescence emitted by the dye.~694 nm
Primary ApplicationThe main use for which the nanoparticles are designed.In vivo fluorescence imaging, drug delivery tracking lumiprobe.com

Applications of Cyanine5.5 Maleimide in Cutting Edge Biological Research

High-Resolution Cellular Imaging and Subcellular Localization Studies

The distinct spectral characteristics of Cy5.5 maleimide (B117702) make it an invaluable tool for visualizing cellular architecture and determining the precise location of proteins and other molecules within the complex environment of the cell. lumiprobe.comapexbt.com

Confocal Laser Scanning Microscopy and Advanced Imaging Techniques

In confocal laser scanning microscopy (CLSM), Cy5.5 maleimide is a preferred fluorophore due to its emission in the far-red spectrum. evidentscientific.com This region is largely free from the natural fluorescence (autofluorescence) of biological samples, which typically occurs at shorter wavelengths, resulting in images with a high signal-to-noise ratio. wur.nl The dye is efficiently excited by common laser lines used in confocal systems, such as the 633 nm helium-neon laser or 647 nm krypton-argon laser. evidentscientific.com Researchers utilize Cy5.5 maleimide to label specific proteins, enabling detailed studies of their distribution within various subcellular compartments. researchgate.net Its high molar extinction coefficient and good quantum yield contribute to bright signals, while its photostability allows for the prolonged imaging required to capture high-resolution, three-dimensional datasets. axispharm.comtocris.com While not visible to the naked eye, its fluorescence is readily detected by the sensitive photomultipliers or specialized CCD cameras found in modern microscopes. evidentscientific.com

Live-Cell Imaging for Dynamic Process Monitoring

Studying the dynamic processes within living cells is essential for understanding biology. thermofisher.com Cy5.5 maleimide is suitable for these applications because its long-wavelength excitation and emission are less phototoxic to cells compared to higher-energy blue or green light, allowing for longer observation times without inducing cellular damage. nih.gov By conjugating Cy5.5 maleimide to specific proteins, scientists can monitor a wide array of dynamic events in real time. thermofisher.comnih.gov These include tracking protein movement and trafficking between organelles, observing receptor internalization from the cell surface, and visualizing the reorganization of the cytoskeleton during cell migration or division. The specificity of the maleimide-thiol reaction ensures that the fluorescent signal is precisely located on the molecule of interest, providing clear and unambiguous tracking. interchim.frbiotium.com

Single-Molecule Fluorescence Spectroscopy and Biophysical Investigations

Cyanine5.5 maleimide facilitates the study of individual biomolecules, revealing functional details that are often averaged out and lost in traditional ensemble measurements.

Förster Resonance Energy Transfer (FRET) for Molecular Interaction Probing

Förster Resonance Energy Transfer (FRET) is a biophysical technique that acts as a "spectroscopic ruler," allowing for the measurement of nanometer-scale distances between two fluorescent molecules. wikipedia.orgnih.gov In a typical FRET experiment, Cy5.5 serves as the acceptor fluorophore, receiving energy from a donor fluorophore, such as Cyanine3 (Cy3), when they are in close proximity (typically under 10 nm). nih.gov The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor. wikipedia.org

By labeling two potentially interacting proteins with a Cy3-Cy5.5 FRET pair, researchers can detect and quantify their association. nih.gov A high FRET efficiency, observed as quenched donor fluorescence and sensitized acceptor emission, indicates that the two proteins are interacting. This method is widely applied to study the dynamics of protein-protein interactions, detect conformational changes within a single protein, and monitor the assembly and disassembly of large biomolecular complexes in real time. wikipedia.orgnih.gov

FRET Pair ComponentFluorophoreRoleTypical Excitation/EmissionSource
Donor Cyanine3 (Cy3)Energy Emitter~550 nm / ~570 nm nih.gov
Acceptor Cyanine5.5 (Cy5.5)Energy Receiver~675 nm / ~695 nm nih.gov
Förster Distance (R₀) ~60-73 Å (for Cy5-Cy5.5)Distance for 50% FRETN/A nih.gov

Single-Molecule Photobleaching Analysis for Stoichiometry Determination

Determining the exact number of subunits in a protein complex (its stoichiometry) is fundamental to understanding its function. Single-molecule photobleaching provides a direct method for this type of quantification. nih.govnih.gov The technique involves observing individual, fluorescently labeled complexes and monitoring their fluorescence over time. Each Cy5.5 fluorophore emits light for a period before it irreversibly photobleaches, or goes dark. nih.govelsevierpure.com

By counting the number of discrete, stepwise drops in fluorescence intensity from a single spot, scientists can count the number of labeled subunits within that complex. nih.govnih.gov For example, a complex with four Cy5.5-labeled subunits will show four distinct photobleaching steps before the signal disappears completely. The relatively high photostability of Cy5.5 is an asset in these experiments, as it allows for sufficient observation time to resolve the individual bleaching events clearly. researchgate.net This method has been instrumental in defining the subunit composition of various molecular machines. nih.gov

Development of In Vitro Assays and Mechanistic Studies

Cyanine5.5 maleimide is a versatile reagent for creating sensitive and specific laboratory-based (in vitro) assays. lumiprobe.com These assays are crucial for dissecting biochemical pathways, studying enzyme kinetics, and for high-throughput screening of potential drug candidates. By labeling a protein, peptide, or other thiol-containing molecule with Cy5.5 maleimide, its presence or activity can be monitored through fluorescence. interchim.fraatbio.com

For example, it can be used to develop binding assays where the fluorescence properties of the labeled molecule change upon interaction with a binding partner. It is also used in enzyme activity assays where a Cy5.5-labeled substrate is cleaved, leading to a change in the fluorescence signal. The bright, far-red emission of Cy5.5 is easily quantifiable with standard laboratory equipment like fluorescence plate readers, making it highly suitable for screening large libraries of compounds for potential inhibitors or activators of a specific biological interaction. lumiprobe.com

Protein-Protein Interaction Analysis

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Cy5.5 maleimide is utilized in various techniques to elucidate these complex interactions. One such method is Fluorescence Resonance Energy Transfer (FRET), where the transfer of energy between two fluorophores, a donor and an acceptor, is measured. When a protein labeled with a donor fluorophore, such as Cy3, comes into close proximity with a protein labeled with an acceptor fluorophore, like Cy5.5, FRET can occur if the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically in the range of 1-10 nanometers, providing a powerful tool for detecting and quantifying PPIs. mdpi.com

In a FRET experiment, if Cy5 is used as the acceptor, a lower labeling stoichiometry can be problematic. researchgate.net Conversely, if Cy5 acts as the donor, unlabeled proteins are not detected, minimizing interference. researchgate.net Another technique, Fluorescence Cross-Correlation Spectroscopy (FCCS), has been enhanced by the use of Cy5-labeled proteins to study interactions like those within the Polycomb group (PcG) complex and between c-Fos and c-Jun proteins. nih.gov This method analyzes the correlated fluctuations in fluorescence intensity of two differently labeled molecules as they move through a small observation volume, providing insights into their binding. nih.gov

Enzyme Activity Profiling and Substrate Monitoring

Cyanine5.5 maleimide plays a crucial role in activity-based protein profiling (ABPP), a chemoproteomic strategy used to assess the functional state of enzymes in their native environments. nih.gov ABPP utilizes small-molecule probes that covalently bind to the active sites of specific enzyme families. These probes are tagged with a reporter molecule, such as Cy5.5, for detection and identification. nih.gov

For instance, a triply labeled fluorescent probe has been developed for in vivo imaging to simultaneously monitor the activities of multiple enzymes and the concentration of the probe itself. mdpi.com In this system, the fluorescence of Cy5.5 is quenched until its substrate is cleaved by a specific enzyme, such as Cathepsin B (CatB), leading to an increase in fluorescence that is proportional to enzyme activity. mdpi.com This allows for real-time monitoring of enzymatic processes within complex biological systems. mdpi.com Kinetic assays using synthetic substrates can further elucidate the effects of small molecules on enzyme activity by measuring changes in catalytic efficiency (K_m and V_max values). nih.gov

Receptor-Ligand Binding Kinetics

Understanding the kinetics of receptor-ligand binding is essential for drug discovery and for deciphering cell signaling pathways. researchgate.netfrontiersin.org Cy5.5 maleimide is used to label ligands, allowing for the real-time visualization and quantification of their binding to receptors on the cell surface or within tissues. The binding of a ligand to its receptor is a reversible process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). researchgate.net The ratio of these constants determines the equilibrium dissociation constant (K_d), which reflects the binding affinity. researchgate.net

Radioligand binding assays have traditionally been used to determine these kinetic parameters, but fluorescently labeled ligands offer a non-radioactive alternative. revvity.com By monitoring the fluorescence intensity over time, researchers can determine the rate at which a Cy5.5-labeled ligand binds to its receptor and the duration it remains bound (residence time). researchgate.net This information is critical, as the duration of the ligand-receptor interaction can significantly influence downstream signaling events. nih.gov

Preclinical In Vivo Optical Imaging Paradigms

The favorable spectral properties of Cy5.5, particularly its emission in the near-infrared window, make it an ideal fluorophore for in vivo optical imaging in animal models. lumiprobe.comabcam.com This is due to the reduced absorption and scattering of NIR light by biological tissues, which allows for deeper penetration and higher signal-to-background ratios compared to dyes that fluoresce in the visible range. lifetein.com

Tumor-Targeted Fluorescence Imaging in Animal Models

A significant application of Cy5.5 maleimide is in the development of targeted fluorescent probes for cancer imaging. nih.gov By conjugating Cy5.5 to molecules that specifically bind to tumor-associated biomarkers, researchers can visualize and track the location and extent of tumors in living animals. nih.govnih.gov

For example, Cy5.5 has been conjugated to Epidermal Growth Factor (EGF) to create a probe (EGF-Cy5.5) that targets the Epidermal Growth Factor Receptor (EGFr), which is often overexpressed in cancer cells. elsevierpure.com Studies in mouse models with human cancer xenografts have shown that EGF-Cy5.5 selectively accumulates in EGFr-positive tumors, allowing for their clear visualization. elsevierpure.com In contrast, the unconjugated Cy5.5 dye does not show tumor-specific accumulation. elsevierpure.com Similarly, Cy5.5 has been attached to factor VIIa (fVIIa) and anti-tissue factor (TF) antibodies to image the tumor vasculature. nih.gov These Cy5.5-labeled proteins specifically localized to tumor xenografts and remained detectable for an extended period. nih.gov

Targeting MoietyBiomarkerCancer ModelKey Finding
Epidermal Growth Factor (EGF)Epidermal Growth Factor Receptor (EGFr)MDA-MB-468 (EGFr-positive) and MDA-MB-435 (EGFr-negative) human breast cancer xenografts in miceSelective accumulation of EGF-Cy5.5 in EGFr-positive tumors, enabling visualization. Unconjugated Cy5.5 showed no tumor binding. elsevierpure.com
Factor VIIa (fVIIa) and anti-Tissue Factor (TF) antibodyTissue Factor (TF)Glioma, pancreatic, and squamous cell carcinoma xenografts in miceCy5.5-labeled fVIIa and anti-TF antibody specifically localized to tumor vasculature, allowing for imaging of primary tumors and monitoring therapeutic responses. nih.gov
Nanobodies (Nbs)Tumor-specific biomarkersSubcutaneous tumors in miceThe charge of the sulfo-Cy5 derivative significantly influenced the biodistribution and tumor-targeting capabilities of the nanobody tracers. nih.gov

Tracking of Labeled Cells and Biomolecules in Animal Systems

The ability to track the fate of cells and biomolecules in vivo is crucial for understanding various biological processes, including immune responses and cell-based therapies. Cy5.5 maleimide provides a means to fluorescently label cells and biomolecules for in vivo tracking. nih.govlumiprobe.com

For instance, T lymphocytes have been labeled with a Cy5.5-Tat conjugate to monitor their infiltration into the brain during experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.gov Near-infrared fluorescence imaging allowed for the visualization of these labeled T cells in the brain, with the fluorescence signal correlating with the severity of the disease. nih.gov In another application, Cy5.5 has been used to label peptides and proteins to study their distribution and accumulation in various tissues in vivo. lifetein.comnih.gov

Image-Guided Preclinical Surgical Applications

Fluorescence imaging with Cy5.5-labeled probes has shown significant promise in preclinical models for image-guided surgery. nih.gov By highlighting tumor margins, this technology can potentially help surgeons to more completely resect cancerous tissue while sparing healthy surrounding structures. The long-lasting fluorescence signal from Cy5.5-conjugated probes that target tumor-specific markers can provide a real-time visual guide during surgical procedures in animal models. nih.gov The development of such agents is a critical step towards translating these technologies into clinical practice for improving surgical outcomes. nih.gov

Methodological Challenges and Advanced Experimental Considerations in Cyanine5.5 Maleimide Research

Advanced Data Analysis and Interpretation in Cyanine5.5 Maleimide (B117702) Fluorescence Experiments

The acquisition of fluorescence images is merely the first step in a complex workflow; extracting robust, quantitative, and unbiased information from experiments utilizing Cyanine5.5 maleimide requires sophisticated data analysis and careful interpretation. The raw pixel data must be computationally processed to correct for artifacts and to derive meaningful biological insights. The level of analytical complexity depends on the experimental technique, ranging from fundamental intensity measurements to advanced modeling of molecular dynamics.

For most standard fluorescence microscopy applications, initial data processing is performed using widely available open-source software platforms such as ImageJ (often in the Fiji distribution) or CellProfiler. These tools provide essential functionalities for image processing, including background subtraction, brightness and contrast adjustment, and image registration. For quantitative analysis, they enable the segmentation of objects (e.g., identifying individual cells or subcellular structures) to measure parameters like fluorescence intensity, object size, and cell counts. They are also equipped with plugins for colocalization analysis, which quantifies the spatial overlap between different fluorescent channels.

In more advanced, multi-color experiments where Cyanine5.5 maleimide is used alongside other fluorophores, a primary challenge is spectral bleed-through , where the emission from one dye is inadvertently detected in the channel designated for another. This artifact can create false positives in colocalization studies and confound quantitative measurements. Advanced analysis pipelines must include a bleed-through correction step. This is typically achieved by imaging control samples labeled with only one fluorophore at a time to determine the percentage of its signal that leaks into other channels. This information is then used to generate a correction matrix that mathematically subtracts the crosstalk from the experimental images, ensuring that the signal in each channel is specific to the intended fluorophore.

Several advanced fluorescence techniques that employ Cyanine5.5 maleimide demand their own specialized analysis frameworks:

Förster Resonance Energy Transfer (FRET): When Cyanine5.5 is used as an acceptor fluorophore, FRET analysis is performed to measure nanoscale distances. The interpretation of FRET data involves calculating the energy transfer efficiency, which requires meticulous correction for spectral bleed-through and the direct excitation of the acceptor dye. Advanced analysis of sensitized emission or acceptor photobleaching experiments is necessary to isolate the true FRET signal and accurately calculate efficiency.

Fluorescence Lifetime Imaging (FLIM): This technique adds a temporal dimension to fluorescence imaging by measuring the decay rate of fluorescence at each pixel. Because fluorescence lifetime is an intrinsic property of a fluorophore and its local environment, FLIM is insensitive to concentration and excitation power, making it a highly robust quantitative method. Data analysis involves fitting the photon arrival times in each pixel to an exponential decay model to generate a "lifetime map." This allows researchers to distinguish between different fluorophores with overlapping spectra or to use the lifetime of a Cyanine5.5 conjugate as a sensor for its local environment (e.g., pH, ion concentration) or for detecting FRET.

Single-Molecule Localization Microscopy (SMLM): In super-resolution techniques like STORM, the data output is not a conventional image but a point-cloud of molecular coordinates. Analysis shifts from pixel-based methods to the statistical analysis of these coordinates. This involves sophisticated algorithms to precisely localize each single-molecule emission event, correct for sample drift, and then apply quantitative, coordinate-based analyses such as cluster analysis (e.g., using DBSCAN algorithms) to reveal the nanoscale organization, size, and stoichiometry of protein complexes labeled with Cyanine5.5.

Recently, machine learning (ML) and deep learning (DL) have emerged as transformative tools for fluorescence image analysis. ML-powered software, such as Ilastik, can be trained to perform complex and robust image segmentation, identifying cells or objects based on learned features rather than simple intensity thresholds. DL models are being increasingly used for image restoration tasks, such as denoising images acquired with low laser power to minimize phototoxicity, and for image-to-image translation, for instance, predicting a fluorescence image from a label-free brightfield image.

Analysis TechniquePurposeKey Computational StepsCommon Software/Tools
Quantitative Intensity & Colocalization Measure protein expression, location, and spatial overlap.Background subtraction, segmentation, intensity measurement, calculation of correlation coefficients (e.g., Pearson's).ImageJ/Fiji, CellProfiler, Imaris
Spectral Unmixing & Bleed-through Correction Isolate the true signal from each fluorophore in multi-color experiments.Generation of reference spectra from single-color controls, linear unmixing or matrix-based correction.ZEN (Zeiss), LAS X (Leica), Custom Scripts
FRET Analysis Determine nanoscale distances and molecular interactions.Correction for spectral crosstalk and direct acceptor excitation, calculation of FRET efficiency.Specialized plugins in ImageJ, MATLAB scripts
Fluorescence Lifetime Imaging (FLIM) Analysis Map the local environment of the fluorophore or detect FRET.Fitting fluorescence decay data at each pixel to exponential models to calculate lifetime.SymPhoTime 64, VistaVision
Single-Molecule Localization (SMLM) Analysis Reconstruct super-resolution images and quantify nanoscale organization.Gaussian fitting of single emitters, drift correction, cluster analysis (e.g., DBSCAN), point-pattern analysis.ThunderSTORM (ImageJ), LAMA, SMAP
Machine Learning Segmentation Identify and segment complex or difficult-to-define objects in images.Training a pixel classifier on user-provided examples to automate object recognition.Ilastik, Aivia, CellProfiler Analyst

Future Prospects and Emerging Frontiers in Cyanine5.5 Maleimide Research

Innovations in Dye Chemistry for Enhanced Photophysical Performance

A significant area of research is dedicated to improving the intrinsic photophysical properties of cyanine (B1664457) dyes like Cy5.5. Key goals include increasing fluorescence quantum yield, enhancing photostability, and reducing susceptibility to photobleaching.

Key Innovations and Research Findings:

Structural Modifications: Researchers are exploring various chemical modifications to the core structure of cyanine dyes to improve their performance. nih.gov Constraining the polymethine bridge within fused ring systems has been shown to increase brightness and red-shift the emission maxima. nih.gov

Fluorination: The introduction of fluorine atoms into the cyanine structure can lead to several benefits. researchgate.net Polyfluorinated cyanine dyes have demonstrated reduced aggregation in aqueous solutions, higher fluorescence quantum yields, and increased resistance to photobleaching. researchgate.net This strategy is being investigated as a general approach to enhance the performance of cyanine dyes in various imaging applications. researchgate.net

"Self-Healing" Dyes: A novel approach to combat photobleaching involves the direct conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the Cy5 fluorophore. nih.gov This intramolecular stabilization dramatically enhances photostability without altering the dye's native spectral properties, which is particularly beneficial for single-molecule studies that require high-intensity illumination. nih.gov

Linker Chemistry: The method of attaching the dye to a biomolecule can significantly impact its photostability. Studies have shown that the commonly used maleimide-cysteine linkage can lead to more severe photobleaching compared to amide linkages. researchgate.net To address this, researchers are developing alternative bioconjugation strategies, such as using phenyloxadiazole (POD) methyl sulfone, which results in more stable aryl thioether linkages and increases the total emitted photons. researchgate.net

InnovationKey Benefit(s)Supporting Evidence
Structural Modifications (Polymethine Bridge Constraint)Increased brightness, red-shifted emissionSchnermann and co-workers' synthesis of constrained Cy5. nih.gov
PolyfluorinationReduced aggregation, enhanced quantum yield, increased photostabilityStudies on polyfluorinated cyanine analogues. researchgate.net
"Self-Healing" Dyes (Intramolecular TSQs)Dramatically enhanced photostabilityDirect conjugation of COT, NBA, or Trolox to Cy5. nih.gov
Advanced Linker Chemistry (Aryl Thioethers)Increased total emitted photons, improved photostabilityComparison of maleimide-thiol and arylation-type bioconjugation. researchgate.net

Development of Activatable and Environmentally Responsive Probes

A major frontier in Cy5.5 maleimide (B117702) research is the creation of "smart" probes that can sense and report on their local microenvironment. These probes are designed to be "off" in their native state and "turn on" or change their fluorescence properties in response to specific biological cues.

Key Developments:

pH-Responsive Probes: By incorporating pH-sensitive moieties, Cy5.5 maleimide can be engineered to respond to changes in pH. For instance, combining a polarity-sensitive fluorophore with a polymer like poly(N-isopropylacrylamide) can create a probe that exhibits pH responsiveness. nih.gov

Enzyme-Activatable Probes: A promising strategy for targeted imaging involves designing probes that are activated by specific enzymes overexpressed in disease states, such as cancer. For example, protease-activated near-infrared fluorescent conjugates have been developed for tumor detection. researchgate.net

Temperature-Responsive Probes: The integration of temperature-sensitive polymers with fluorescent dyes allows for the development of probes that change their fluorescence intensity in response to temperature variations. nih.gov This has potential applications in monitoring cellular uptake and other temperature-dependent biological processes. nih.gov

Integration with Multi-Modal Imaging Techniques

To gain a more comprehensive understanding of biological processes, researchers are increasingly combining different imaging modalities. Cy5.5 maleimide is being integrated into multi-modal imaging probes that allow for simultaneous or sequential imaging with techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI). nih.govresearchgate.net

Key Approaches and Findings:

PET-MRI Hybrid Probes: A common approach to creating PET-MRI probes is to attach a radioactive isotope to the surface of superparamagnetic iron oxide (SPIO) nanoparticles, which also carry a fluorescent dye like Cy5.5. nih.gov This allows for the high sensitivity of PET to be combined with the high spatial resolution of MRI. nih.govnih.gov

Applications in Oncology and Cardiovascular Imaging: Hybrid PET-MRI imaging is a major area of development for both oncology and cardiovascular imaging. nih.gov These techniques aim to combine high spatial resolution, high sensitivity, and both morphological and functional information. nih.gov For example, Cy5.5 has been conjugated to peptides targeting underglycosylated mucin-1 antigen (uMUC-1), a transmembrane protein overexpressed in some cancers, for targeted imaging. nih.gov

Liposome-Based Multi-Modal Agents: Liposomes offer a versatile platform for creating multi-modal imaging agents. Hydrophilic imaging probes can be encapsulated within the core, while hydrophobic probes, or hydrophilic probes attached to a lipid, can be incorporated into the liposomal membrane. nih.gov

Expansion into Novel Biological Targets and Advanced Research Tool Development

The versatility of Cy5.5 maleimide allows for its application in a wide range of biological research areas beyond traditional cell labeling.

Emerging Applications:

Q & A

Basic: What is the optimal protocol for conjugating Cyaninemaleimide to cysteine residues in proteins?

Methodological Answer:

  • Step 1: Prepare a protein solution (1–2 mg/mL) in a buffer (e.g., PBS, pH 6.5–7.5) containing 1–5 mM EDTA to minimize disulfide formation. Avoid amine-containing buffers (e.g., Tris) to prevent competition.
  • Step 2: Dissolve Cyanine5.5 maleimide in anhydrous DMSO (2–5 mM stock) immediately before use.
  • Step 3: Add the dye to the protein at a molar ratio of 5:1 to 10:1 (dye:protein) and incubate for 1–2 hours at 4°C in the dark.
  • Step 4: Remove excess dye using a PD-10 desalting column or dialysis (MWCO 3.5–10 kDa).
  • Validation: Confirm conjugation via UV-Vis spectroscopy (peak at ~684 nm) or SDS-PAGE with fluorescence imaging .

Basic: What are the solubility characteristics of Cyaninemaleimide, and how do they influence experimental design?

Methodological Answer:

  • Solubility Profile:
    • Highly soluble in DMSO (up to 10 mM).
    • Low aqueous solubility (<0.1 mM in water); use co-solvents (e.g., 10% DMSO in PBS) for aqueous reactions.
  • Experimental Considerations:
    • Prepare DMSO stock solutions fresh to avoid hydrolysis.
    • For in vivo applications, ensure final DMSO concentration ≤1% to minimize toxicity.
    • Precipitate-free solutions are critical for quantitative labeling .

Advanced: How can researchers address discrepancies in reported molecular weights or spectral properties of Cyaninemaleimide across literature sources?

Methodological Answer:

  • Root Cause Analysis:
    • Molecular weight discrepancies (e.g., 741.36 vs. 1153.20) may arise from counterion variations (chloride vs. triethylammonium) or salt forms.
    • Spectral shifts (Ex/Em: 684/701 nm vs. 678/701 nm) could stem from solvent polarity or instrument calibration.
  • Resolution Steps:
    • Verify CAS numbers (e.g., 1593644-50-8 for chloride form).
    • Use analytical techniques (e.g., LC-MS, NMR) to confirm identity.
    • Standardize solvent systems and spectrophotometer settings .

Advanced: What strategies improve the stability of Cyaninemaleimide conjugates in vivo, particularly regarding thiosuccinimide bond hydrolysis?

Methodological Answer:

  • Challenge: Thiosuccinimide linkages are prone to hydrolysis in blood plasma, reducing conjugate half-life.
  • Solutions:
    • Use next-generation maleimides (e.g., bromomaleimide or DBCO-maleimide hybrids) for stabilized conjugates.
    • Post-conjugation hydrolysis mitigation : Incubate at pH 3–4 to hydrolyze unreacted maleimide groups.
    • Optimize dosing schedules to account for conjugate turnover .

Basic: What are the critical storage conditions for maintaining Cyaninemaleimide stability over time?

Methodological Answer:

  • Storage Protocol:
    • Store lyophilized powder at -20°C in the dark under desiccation (e.g., argon/vacuum-sealed).
    • Avoid freeze-thaw cycles for DMSO stocks; aliquot into single-use vials.
    • Monitor degradation via UV-Vis (loss of absorbance at 684 nm indicates hydrolysis) .

Advanced: How does the choice of counterion (e.g., chloride vs. triethylammonium) affect the solubility and reactivity of Cyaninemaleimide?

Methodological Answer:

  • Counterion Impact:
    • Triethylammonium salts (e.g., Cy5.5-MAL·TEA) enhance aqueous solubility compared to chloride forms.
    • Reactivity remains consistent, but chloride forms may precipitate in low-ionic-strength buffers.
  • Experimental Design:
    • Use triethylammonium salts for aqueous reactions requiring >0.5 mM dye concentrations.
    • For organic-phase reactions (e.g., lipid labeling), chloride forms are preferred .

Basic: What spectral considerations should be made when using Cyaninemaleimide for multiplexed imaging?

Methodological Answer:

  • Spectral Overlap Management:
    • Primary peaks: Ex 678–684 nm, Em 695–710 nm (far-red/NIR).
    • Avoid overlap with Cy5 (Ex/Em ~649/670 nm) or Cy7 (Ex/Em ~750/773 nm).
  • Filter Selection:
    • Use bandpass filters (e.g., 695/55 nm for emission) to isolate signals.
    • Validate using single-dye controls to exclude cross-talk .

Advanced: In live-animal imaging, what parameters optimize Cyaninemaleimide signal detection while minimizing background fluorescence?

Methodological Answer:

  • Optimization Protocol:
    • Dosing : Administer 1–5 nmol dye per gram body weight (IV or IP).
    • Imaging Time : Capture signals at 24–48 hours post-injection to reduce background from unbound dye.
    • Wavelengths : Use 680 nm excitation and 700–720 nm emission filters to leverage tissue transparency in NIR.
    • Controls : Include sham-treated animals to account for autofluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.